molecular formula C7H9NOS B104370 2-Amino-5-methoxybenzenethiol CAS No. 6274-29-9

2-Amino-5-methoxybenzenethiol

Cat. No.: B104370
CAS No.: 6274-29-9
M. Wt: 155.22 g/mol
InChI Key: QHALDOSHHZPRRB-UHFFFAOYSA-N
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Description

2-Amino-5-methoxybenzenethiol is an organic compound with the molecular formula C7H9NOS. It is a derivative of benzenethiol, characterized by the presence of an amino group at the second position and a methoxy group at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methoxybenzenethiol typically involves the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to form 2-methoxy-5-nitroaniline.

    Reduction: The nitro group in 2-methoxy-5-nitroaniline is reduced to an amino group, yielding 2-methoxy-5-aminophenol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

2-Amino-5-methoxybenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-5-methoxybenzenethiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxybenzenethiol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-Amino-5-methoxybenzenethiol can be compared with other similar compounds, such as:

Uniqueness:

Properties

IUPAC Name

2-amino-5-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHALDOSHHZPRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284365
Record name 2-amino-5-methoxybenzenethiol
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Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6274-29-9
Record name 2-Amino-5-methoxythiophenol
Source CAS Common Chemistry
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Record name NSC 36967
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Record name 6274-29-9
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Record name 2-amino-5-methoxybenzenethiol
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Record name 2-amino-5-methoxybenzene-1-thiol
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Synthesis routes and methods I

Procedure details

To a stirred solution of 8N potassium hydroxide (1.3 1) was added 2-amino-6-methoxybenzothiazole (750 g) and the mixture was refluxed overnight. The resulting solution was neutralized by the addition of conc. HCl to pH 8.0, then acetic acid to pH 6.0. The precipitate which formed was filtered and washed with water to afford the title compound which was used immediately in Step 3.
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750 g
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Synthesis routes and methods II

Procedure details

A mixture of 2-amino-6-methoxybenzothiazole (15 g, 83.2 mmol), ethylene glycol (20.23 g, 0.33 mol) and 50% w/v KOH (100 ml) was heated under reflux for 24 h. On cooling to room temperature, toluene (60 ml) was added and the reaction mixture was cooled in an ice-bath and acidified with acetic acid (final pH 5-6). The reaction mixture was extracted with toluene (5×300 ml) and the combined organic extracts were washed with brine (2×200 ml), dried (MgSO4) and the solvent removed under reduced pressure to give the title compound (11.1 g, 86%) as a yellow solid which was used without further purification.
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15 g
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20.23 g
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100 mL
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60 mL
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Yield
86%

Synthesis routes and methods III

Procedure details

34.3 g (0.19 mol) of 2-amino-6-methoxy-benzothiazole and 140 g (2.5 mol) of 85% potassium hydroxide are refluxed in 350 ml of water for 5 hours. Then the mixture is cooled and neutralised with 200 ml of concentrated hydrochloric acid. The mixture is stirred for a further 30 minutes, the precipitate formed is suction filtered, washed with water and dried in vacuo. Yield: 24.0 g (81.4% of theory). The following is obtained analogously to Example B:
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34.3 g
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140 g
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350 mL
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200 mL
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Synthesis routes and methods IV

Procedure details

A solution of 2-amino-6-methoxybenzothiazole (36 g, 200 mmol; Aldrich Chemical Co.) and 400 ml 30% aqueous potassium hydroxide was refluxed for 16 h. The dark solution was cooled to 0° C. and neutralized to pH 6 with 50% aqueous acetic acid and stirred for 1 h. The resulting slurry was filtered and the product collected on the filter paper and dried (25.29 g, 81% yield). 1H NMR (DMSO-d6) δ 6.91-6.44 (m, 3H), 5.90 (br s, 2H). 3.52 (s, 3H). MS Da/e=154 (M-H).
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36 g
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400 mL
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Synthesis routes and methods V

Procedure details

To 2-amino-6-methoxy-1,3-benzthiazole (5 g, 0.027M) was added to a solution of potassium hydroxide (25 g in 50 ml of water). The mixture was heated at 140° for 5 hours. The crude 2-amino-5-methoxybenzenethiol produced was diluted with water (150 ml) and to this was added copper powder (1.25 g, 1 equivalent) and iodobenzoic acid (6.8 g, 1 equivalent). The mixture was heated under reflux for 4 hours under nitrogen. On cooling the mixture was filtered to remove copper, and acidified with concentrated hydrochloric acid. The solution was filtered to give the product as a light green solid (5 g).
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5 g
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-methoxybenzenethiol
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Amino-5-methoxybenzenethiol

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